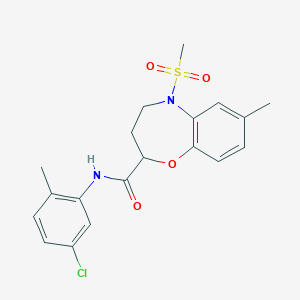
N-(3-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is N-(3-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide .
- It belongs to the class of benzothiadiazine derivatives .
- The compound’s structure consists of a benzothiadiazine ring with various substituents.
- It has a chlorine atom, a methyl group, and an isobutyl group attached to the benzene ring.
- The carboxamide group is also present.
- The 1,1-dioxide moiety indicates the presence of an oxygen atom in the ring system.
Méthodes De Préparation
Synthetic Routes: There are several synthetic routes to prepare this compound, but one common approach involves cyclization reactions starting from appropriate precursors.
Reaction Conditions: These reactions typically occur under using suitable solvents (e.g., dichloromethane, chloroform).
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. It’s likely synthesized on a smaller scale for research purposes.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as a due to its structural features.
Biological Studies: It may exhibit , such as enzyme inhibition or receptor binding.
Industry: While not widely used industrially, it could find applications in or .
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with biological targets (e.g., enzymes, receptors).
- Further research is needed to elucidate specific pathways and molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other benzothiadiazine derivatives, such as and , share structural similarities.
Uniqueness: The specific combination of substituents in our compound sets it apart.
Propriétés
Formule moléculaire |
C20H22ClN3O3S |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-12(2)11-24-14(4)23-28(26,27)19-10-15(8-9-18(19)24)20(25)22-17-7-5-6-16(21)13(17)3/h5-10,12H,11H2,1-4H3,(H,22,25) |
Clé InChI |
OCQKNVYCDOKPBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B11225020.png)
![6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11225022.png)
![(2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11225027.png)
![1-(2,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11225035.png)
![N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B11225052.png)
![2-methyl-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11225060.png)
![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11225070.png)
![N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225072.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B11225074.png)
![2-(4-fluorophenoxy)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11225082.png)
![N-cycloheptyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225083.png)
![3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11225092.png)
![N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B11225097.png)
